molecular formula C12H14N2O B3056948 5-((Dimethylamino)methyl)quinolin-8-ol CAS No. 7545-62-2

5-((Dimethylamino)methyl)quinolin-8-ol

Cat. No.: B3056948
CAS No.: 7545-62-2
M. Wt: 202.25 g/mol
InChI Key: NKOUWOKWAAFOPU-UHFFFAOYSA-N
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Description

5-((Dimethylamino)methyl)quinolin-8-ol is a quinoline derivative functionalized at the C5 position with a dimethylaminomethyl group. Quinoline derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, antiviral, and corrosion inhibition activities .

Properties

IUPAC Name

5-[(dimethylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)8-9-5-6-11(15)12-10(9)4-3-7-13-12/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOUWOKWAAFOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2C=CC=NC2=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408513
Record name 5-((Dimethylamino)methyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7545-62-2
Record name 5-((Dimethylamino)methyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethylamino)methyl)quinolin-8-ol typically involves the reaction of dimethylamine hydrochloride with 5-(chloromethyl)-8-quinolinol hydrochloride. This reaction is carried out in the presence of triethylamine in dichloromethane at room temperature. The yield of this reaction is reported to be around 84% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the dimethylaminomethyl group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 5-((Dimethylamino)methyl)quinolin-8-ol serves as a building block in the synthesis of complex molecules.
  • Biology This compound has potential as a fluorescent probe for biological imaging due to its unique structural properties.
  • Medicine Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
  • Industry It can be used in the development of new materials with specific electronic or optical properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can form complexes with metal ions, which may inhibit specific enzymes or interfere with cellular processes. These interactions are crucial for its potential antimicrobial and anticancer effects.

Case Studies

  • Anticancer Studies : Research on cobalt(II) complexes incorporating 5,7-dihalo-8-quinolinol derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin.
  • Microbial Activity : The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in treating infections alongside its anticancer capabilities.
  • Treatment of Huntington's Disease: PBT2 (5,7-dichloro-2-((dimethylamino)methyl) 8-quinolinol) has shown benefits in patients with Huntington's disease .
  • Treatment of Alzheimer's Disease: PBT2 (5,7-dichloro-2-((dimethylamino)methyl) 8-quinolinol) has also shown benefits in patients with Alzheimer's disease .
  • Antiviral applications: A potential new drug to treat SARS-CoV-2 infections, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, has been synthesized and demonstrated to have anti-SARS-CoV activity in vitro .

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions, forming complexes that exhibit unique biological activities. These complexes can inhibit enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The C5 position of quinolin-8-ol is a critical site for modulating activity. Below is a comparative analysis of substituents and their impacts:

Table 1: Substituent Effects on Quinolin-8-ol Derivatives
Compound Name Substituent Key Properties/Activities Reference IDs
5-((Dimethylamino)methyl)quinolin-8-ol Dimethylaminomethyl Electron-donating, enhances solubility; potential for metal chelation and bioactivity
5-((p-Tolylamino)methyl)quinolin-8-ol p-Tolylaminomethyl Anti-HIV activity (IC50: low µM); low cytotoxicity
5-[(Morpholin-4-yl)methyl]quinolin-8-ol Morpholinomethyl Sub-millimolar UGGT inhibitor; bulkier group may enhance target binding
5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Piperazinylmethyl Antibacterial activity (Gram+/-); larger substituent improves membrane penetration
5-(Azidomethyl)quinolin-8-ol (8QN3) Azidomethyl Corrosion inhibitor (90% efficiency in HCl); mixed-type adsorption on steel surfaces
5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol Imidazolylmethyl Antiviral (SARS-CoV-2); aromaticity and H-bonding capabilities enhance target interaction

Physicochemical and Functional Properties

  • Solubility and Log P: Dimethylamino’s tertiary amine enhances water solubility compared to hydrophobic groups like p-tolylamino or azidomethyl. This property is critical for drug bioavailability .
  • Corrosion Inhibition: Azidomethyl and benzylamino derivatives (e.g., 8QN2, 8QN3) adsorb effectively on mild steel via heteroatom interactions. Dimethylamino’s lone electron pairs may similarly facilitate adsorption, though its inhibition efficiency remains untested .

Biological Activity

5-((Dimethylamino)methyl)quinolin-8-ol, a compound with the CAS number 7545-62-2, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline characterized by the presence of a dimethylaminomethyl group at the 5-position and a hydroxyl group at the 8-position. Its molecular formula is C12H14N2O, with a molecular weight of 202.25 g/mol. The compound's structure can be represented as follows:

PropertyValue
CAS No. 7545-62-2
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the reaction of dimethylamine hydrochloride with 5-(chloromethyl)-8-quinolinol. This reaction is carried out under controlled conditions to yield the desired product, which can then be purified through techniques such as column chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can form complexes with metal ions, which may inhibit specific enzymes or interfere with cellular processes. These interactions are crucial for its potential antimicrobial and anticancer effects .

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Metal Ion Binding: It forms complexes with metal ions, potentially affecting their bioavailability and activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, studies on similar quinolinol derivatives have demonstrated antifungal activity against pathogens like Aspergillus niger and Trichophyton mentagrophytes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study exploring structure–activity relationships found that modifications in the quinoline structure could enhance cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the potential of quinoline derivatives in treating viral infections, including SARS-CoV-2. The structural characteristics of these compounds were linked to their ability to inhibit viral replication .
  • Antifungal Efficacy : Research on various substituted quinolinols indicated that compounds similar to this compound exhibited strong antifungal activity, particularly against pathogenic fungi .
  • Cytotoxicity Studies : In vitro assays have shown that this compound could induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 5-((Dimethylamino)methyl)quinolin-8-ol, and what analytical techniques confirm its purity and structure?

Answer:
Synthesis typically involves condensation reactions between 8-hydroxyquinoline derivatives and dimethylamine-containing reagents under controlled pH and temperature. For example, analogous derivatives like 5-(ethoxymethyl)quinolin-8-ol (5-EMQO) are synthesized via nucleophilic substitution or Mannich reactions . Post-synthesis, purity is validated using:

  • Thin-layer chromatography (TLC) for preliminary identification .
  • Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups.
  • X-ray crystallography for definitive structural elucidation .
  • Density Functional Theory (DFT) calculations to compare experimental and theoretical geometries .

Basic: How is this compound identified in complex mixtures, and what are the standard quantification protocols?

Answer:

  • Identification : Use TLC with UV visualization or fluorescence quenching for preliminary separation. The compound’s Rf value is compared against standards .
  • Quantification : Spectrophotometric analysis at 410 nm after complexation with Fehling’s solution (copper tartrate), which forms a colored complex with 8-hydroxyquinoline derivatives . Calibration curves are constructed using purified standards.

Advanced: How do computational methods like DFT contribute to understanding the electronic structure and stability of this compound derivatives?

Answer:
DFT calculations optimize molecular geometries, predict charge distribution, and analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability . For example:

  • Compare experimental (X-ray) bond lengths and angles with DFT-optimized structures to validate accuracy .
  • Study substituent effects (e.g., dimethylamino groups) on electron density at the 8-hydroxyquinoline core, influencing metal-chelation properties .

Advanced: What strategies resolve contradictions in reported spectroscopic data for substituted 8-hydroxyquinoline derivatives?

Answer:

  • Systematic synthesis : Vary reaction conditions (solvent, temperature, catalysts) to isolate intermediates and identify byproducts.
  • Multi-technique validation : Cross-reference NMR, X-ray, and mass spectrometry data to confirm structural assignments .
  • Computational validation : Use DFT to predict spectral signatures (e.g., IR vibrations, NMR chemical shifts) and compare with experimental results .

Advanced: How do substituents at the 5-position influence the chelating properties and practical applications (e.g., corrosion inhibition) of 8-hydroxyquinoline derivatives?

Answer:

  • Substituent effects : Electron-donating groups (e.g., dimethylamino) enhance electron density at the 8-hydroxy group, improving metal-binding affinity. For example, 5-substituted ethers show increased corrosion inhibition efficiency compared to unmodified 8-hydroxyquinoline .
  • Experimental validation :
    • Synthesize derivatives with varied substituents (alkyl, amino, alkoxy) .
    • Test chelation via UV-Vis titration with metal ions (e.g., Zn²⁺, Fe³⁺) .
    • Compare corrosion inhibition efficiency using electrochemical impedance spectroscopy (EIS) .

Experimental Design: How to design experiments assessing the environmental fate and ecotoxicological impact of this compound?

Answer:
Follow a tiered approach:

Partitioning studies : Measure solubility, log Kow, and adsorption coefficients to predict environmental distribution .

Degradation assays : Test photolysis, hydrolysis, and microbial degradation under controlled conditions.

Ecotoxicology :

  • Acute toxicity tests on aquatic organisms (e.g., Daphnia magna) .
  • Chronic exposure studies to assess bioaccumulation and trophic transfer.

Long-term monitoring : Deploy in microcosm/mesocosm systems to simulate real-world ecosystems .

Data Analysis: How to analyze metal complex stoichiometry and stability constants for this compound?

Answer:

  • Job’s method (continuous variation) : Determine stoichiometry by plotting absorbance vs. mole fraction of ligand .
  • Spectrophotometric titration : Monitor absorbance changes at varying metal-to-ligand ratios to calculate stability constants (log K) .
  • X-ray crystallography : Resolve crystal structures of metal complexes to confirm binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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